1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
Description
This compound features a benzothiazole core substituted with 4,5-dimethyl groups, linked via a piperazine ring to a phenoxyethyl ketone moiety. The benzothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The piperazine ring enhances solubility and provides conformational flexibility, while the phenoxy group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-9-18-20(16(15)2)22-21(27-18)24-12-10-23(11-13-24)19(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMTDYISQHRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves multi-step procedures. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Piperazine Derivatization: The benzothiazole core is then reacted with piperazine under appropriate conditions to form the piperazinyl-benzothiazole intermediate.
Phenoxyethanone Attachment: Finally, the intermediate is reacted with phenoxyethanone under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. Overall, the compound’s effects are mediated through its ability to modulate biological pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 886916-89-8)
- Structural Differences: Replaces the phenoxyethyl ketone with a chlorobenzenesulfonyl-propanone group.
- Key Properties: Molecular weight: 478.0 (vs. ~367–400 for the target compound, estimated). Likely exhibits distinct target interactions due to the electron-withdrawing sulfonyl substituent.
1-(4-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one (CAS 1070861-44-7)
- Structural Differences : Substitutes the benzothiazole with a triazolo-pyrimidine heterocycle.
- Key Properties: Molecular formula: C₁₈H₂₁N₇O₂ (MW 367.4). May exhibit altered kinase selectivity compared to benzothiazole derivatives .
1-[4-[1,3-Benzothiazol-2-yl(naphthalen-1-ylmethyl)amino]phenyl]ethanone (CAS 732290-61-8)
- Structural Differences: Incorporates a naphthalenylmethyl-amino linker between benzothiazole and phenyl-ethanone.
- Key Properties: Molecular formula: C₂₆H₂₀N₂OS (MW 408.5).
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
- Structural Differences : Features a fluorobenzoyl group and hydroxyphenyl-oxoethyl substituent.
- Key Properties: The hydroxyl group enhances hydrogen-bond donor capacity, improving target binding affinity in polar environments. Fluorine substitution may increase metabolic stability compared to non-halogenated analogs .
Biological Activity
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a piperazine ring and a phenoxyethanone moiety. Its structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂OS |
| Molecular Weight | 286.39 g/mol |
| CAS Number | 886916-89-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound has been studied for its potential role as an acetylcholinesterase inhibitor, which may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
In Vitro Studies
In vitro studies have demonstrated the compound's effects on various cellular models:
- Neuroprotective Effects : Research indicates that derivatives of benzothiazole compounds can exhibit neuroprotective activities. The compound's structural similarities may confer similar protective effects against neuronal damage .
- Cytotoxicity Assays : Cytotoxicity assays conducted on SH-SY5Y neuroblastoma cells revealed that the compound does not adversely affect cell viability at therapeutic concentrations (up to 30 µM) .
Case Studies
A notable study assessed the neuroprotective effects of related benzothiazole derivatives in models of neurodegeneration. These compounds were shown to regulate intracellular calcium levels, which is critical in neuronal health and function .
Pharmacological Applications
The potential applications of this compound are diverse:
- Neurodegenerative Diseases : As an acetylcholinesterase inhibitor, it holds promise in treating Alzheimer's disease and other cognitive disorders.
- Antimicrobial Agents : Its antimicrobial properties could be leveraged for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other benzothiazole derivatives is essential:
| Compound | Biological Activity |
|---|---|
| 2-Aminobenzothiazole | Antimicrobial and anticancer properties |
| 6-Methylbenzothiazole | Neuroprotective effects |
| 2-Mercaptobenzothiazole | Used in rubber vulcanization and corrosion inhibition |
Q & A
Q. What are common synthetic routes for synthesizing piperazine-benzothiazole derivatives like this compound?
Methodological Answer: Synthesis typically involves multi-step reactions starting with commercially available precursors. For example:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2: Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions. For instance, reacting 4,5-dimethyl-1,3-benzothiazol-2-yl-piperazine with phenoxyacetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere .
- Key Considerations: Use of catalysts (e.g., triethylamine for acid scavenging) and solvents like DMF or DCM to stabilize intermediates .
Q. How is structural confirmation achieved for such compounds?
Methodological Answer:
- Basic Techniques:
- Advanced Techniques:
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally similar pyrazoline-benzothiazole hybrids .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the final coupling step of this compound?
Methodological Answer: Yield optimization requires addressing:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
- Temperature Control: Reactions performed at 0–5°C minimize side reactions (e.g., over-acylation) .
- Catalyst Use: Palladium catalysts or copper iodide for cross-coupling reactions involving heterocyclic systems .
- Data-Driven Adjustment: Monitor reaction progress via TLC or HPLC, and adjust stoichiometry if intermediates precipitate prematurely .
Q. What analytical strategies resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer: Contradictions may arise from:
- Purity Issues: Impurities in synthesized compounds (e.g., unreacted starting materials) can skew activity assays. Validate purity via HPLC (>95%) and elemental analysis .
- Structural Isomerism: Use 2D NMR (e.g., NOESY) to rule out regioisomers in the benzothiazole or piperazine moieties .
- Biological Assay Variability: Standardize assays using positive controls (e.g., known kinase inhibitors for kinase activity studies) and replicate experiments across multiple cell lines .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications:
- Vary substituents on the benzothiazole (e.g., methyl vs. chloro groups) to assess impact on lipophilicity and target binding .
- Replace phenoxyethoxy with other aryloxy groups to study electronic effects .
- Biological Testing:
- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Compare IC values and correlate with computational docking results (e.g., AutoDock Vina) to identify critical binding interactions .
Experimental Design & Data Analysis
Q. What precautions are critical when handling this compound in pharmacological assays?
Methodological Answer:
- Stability: Store at –20°C under inert gas (argon) to prevent oxidation of the benzothiazole sulfur atom .
- Solubility: Pre-dissolve in DMSO (≤1% v/v in final assay buffer) to avoid aggregation artifacts .
- Control Experiments: Include vehicle controls (DMSO + buffer) to rule out solvent-induced cytotoxicity .
Q. How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools: Use SwissADME or ADMET Predictor™ to estimate metabolic hotspots (e.g., piperazine N-oxidation or benzothiazole ring cleavage) .
- Validation: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
